Cas no 842972-82-1 (5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid)

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid structure
842972-82-1 structure
Product name:5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No:842972-82-1
MF:C9H7N3O2
MW:189.170781373978
CID:1006044

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Phenyl-2H-1,2,3-triazole-4-carboxylic acid
    • 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
    • 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid
    • 5-phenyl-2H-triazole-4-carboxylic acid
    • MLS000716530
    • 5-Phenyl-2H-[1,2,3]triazole-4-carboxylic acid
    • SMR000278047
    • 8D4
    • BDBM64789
    • cid_3159718
    • HMS1697M17
    • HMS2633D11
    • HMS3359F02
    • KUC105935N
    • HTS007583
    • KSC-2
    • 5-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (ACI)
    • Inchi: 1S/C9H7N3O2/c13-9(14)8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12)
    • InChI Key: KZVFXYXQNAYXFT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C2C=CC=CC=2)=NNN=1)O

Computed Properties

  • Exact Mass: 189.054
  • Monoisotopic Mass: 189.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 65 °C; 10 min, 65 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Design and synthesis of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives as colchicine binding site inhibitors
Wu, Yue; et al, Scientific Reports, 2017, 7(1), 1-9

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -40 °C
1.2 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ;  0 °C
2.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ;  rt; 30 min, rt
2.2 Reagents: Monopotassium phosphate Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 65 °C; 10 min, 65 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Design and synthesis of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives as colchicine binding site inhibitors
Wu, Yue; et al, Scientific Reports, 2017, 7(1), 1-9

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ;  rt; 30 min, rt
1.2 Reagents: Monopotassium phosphate Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 65 °C; 10 min, 65 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Design and synthesis of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazole derivatives as colchicine binding site inhibitors
Wu, Yue; et al, Scientific Reports, 2017, 7(1), 1-9

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid Raw materials

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid Preparation Products

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